- C-H chlorination of (hetero)anilines via photo/organo co-catalysis, Organic & Biomolecular Chemistry, 2022, 20(26), 5319-5324

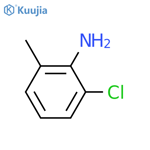

Cas no 95-69-2 (4-Chloro-2-methylaniline)

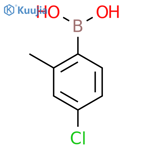

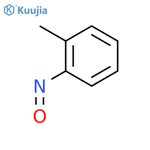

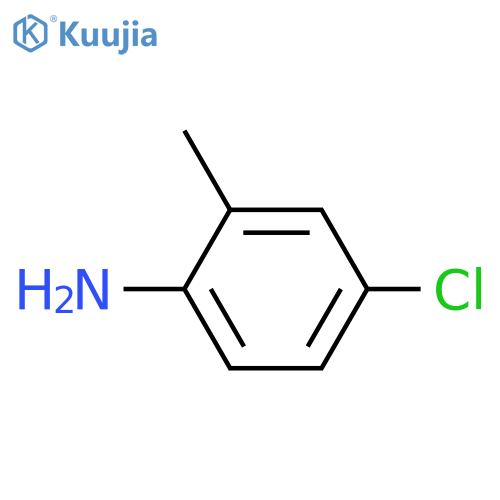

4-Chloro-2-methylaniline structure

商品名:4-Chloro-2-methylaniline

4-Chloro-2-methylaniline 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-2-methylaniline

- 4-Chloro-o-Toluidine

- fast red TR base

- 2-Amino-5-chlorotoluene

- 2-AMINO-5-CHLORTOLUENE

- 2-methyl-4-chloroaniline

- 1-AMINO-4-CHLORO-6-METHYLBENZENE

- 4-Chloro-6-methylaniline

- 4-CHLORO-O-METHYLANILINE

- 4-chloro-2-methylbenzenamine

- 1-amino-2-methyl-4-chlorobenzene

- 2-methyl-4-chloro-aniline

- 4-CHLOR-2-METHYLANILIN

- 5-chloro-2-amino-toluene

- BENZENAMINE,4-CHLORO-2-METHYL-

- Deval Red TR

- devalredk

- Fast Red TR

- fastredtr11

- Ipsilon

- N-(4-chloro-2-methylphenyl)picolinamide

- p-chloro-o-methylaniline

- RED TR BASE

- redbasentr

- 5-Chloro-2-aminotoluene

- azoene fast red tr base

- Benzenamine, 4-chloro-2-methyl-

- p-Chloro-o-toluidine

- Kambamine Red TR

- 4-Chloro-2-toluidine

- Deval Red K

- Red Base NTR

- Red Base Ciba IX

- Red Base Irga IX

- Kako Red TR Base

- Fast Red Base TR

- o-Toluidine, 4-chloro-

- Daito Red Base TR

- Fast Red Tr11

- Fast Red TRO Base

- Mitsui Red TR Base

- Fast Red 5CT Base

- 4-Chloro-2-methylbenzenamine (ACI)

- o-Toluidine, 4-chloro- (8CI)

- (4-Chloro-2-methylphenyl)amine

- 2-Methyl-4-chlorobenzenamine

- 3-Chloro-6-aminotoluene

- Fast Red TR-T Base

- NSC 4979

- Sanyo Fast Red TR Base

- 4-Chloro-2-methylaniline,98%

-

- MDL: MFCD00007842

- インチ: 1S/C7H8ClN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3

- InChIKey: CXNVOWPRHWWCQR-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C)C(N)=CC=1

- BRN: 878505

計算された属性

- せいみつぶんしりょう: 141.03500

- どういたいしつりょう: 141.035

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 94.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 26

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: フレーク状に結晶化して茶色の液体になる。

- 密度みつど: 1.19 g/mL at 25 °C(lit.)

- ゆうかいてん: 24-27 °C (lit.)

- ふってん: 241 °C(lit.)

- フラッシュポイント: 華氏度:255.2°f

摂氏度:124°c - 屈折率: n20/D 1.583(lit.)

- PSA: 26.02000

- LogP: 2.81180

- FEMA: 3596

- ようかいせい: 未確定

- じょうきあつ: 0.0±0.5 mmHg at 25°C

4-Chloro-2-methylaniline セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H301,H311,H331,H341,H350,H410

- 警告文: P201,P261,P273,P280,P301+P310,P311

- 危険物輸送番号:UN 2239 6.1/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 45-23/24/25-50/53-68

- セキュリティの説明: S53-S45-S60-S61

- 福カードFコード:8-10

- RTECS番号:XU5000000

-

危険物標識:

- 危険レベル:6.1

- リスク用語:R23/24/25; R45; R50/53; R68

- 包装グループ:III

- セキュリティ用語:6.1(b)

- 包装等級:III

- ちょぞうじょうけん:Store at room temperature

4-Chloro-2-methylaniline 税関データ

- 税関コード:2921430090

- 税関データ:

中国税関コード:

2921430090概要:

2921430090トルエン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、証明書類、原産地番号(EU原産の添付原産地証明書など)

要約:

HS:2921430090トルイジン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

4-Chloro-2-methylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0423689635-100g |

4-Chloro-2-methylaniline |

95-69-2 | 96%(GC) | 100g |

¥ 611.8 | 2024-07-20 | |

| abcr | AB251468-100 g |

4-Chloro-2-methylaniline, 95%; . |

95-69-2 | 95% | 100g |

€126.60 | 2023-05-20 | |

| Cooke Chemical | A2351612-500g |

4-Chloro-2-methylaniline |

95-69-2 | 98% | 500g |

RMB 960.00 | 2025-02-21 | |

| Enamine | EN300-19546-5.0g |

4-chloro-2-methylaniline |

95-69-2 | 97% | 5.0g |

$29.0 | 2023-07-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C805257-25g |

4-Chloro-2-methylaniline |

95-69-2 | 98% | 25g |

¥99.00 | 2022-09-02 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C805257-5g |

4-Chloro-2-methylaniline |

95-69-2 | 98% | 5g |

¥31.00 | 2022-09-02 | |

| Life Chemicals | F1995-0194-5g |

4-Chloro-2-methylaniline |

95-69-2 | 95%+ | 5g |

$60.0 | 2023-11-21 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019761-500g |

4-Chloro-2-methylaniline |

95-69-2 | 98% | 500g |

¥1186 | 2024-07-19 | |

| Apollo Scientific | OR17861-250g |

4-Chloro-2-methylaniline |

95-69-2 | 250g |

£72.00 | 2025-02-19 | ||

| TRC | C349800-25g |

4-Chloro-2-methylaniline |

95-69-2 | 25g |

$ 80.00 | 2022-04-01 |

4-Chloro-2-methylaniline 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Chlorosuccinimide , 2-Bromo-2,2-difluoroacetic acid Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Tetrahydrofuran ; 1 min, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Chloramine-T Solvents: Ethanol , Water ; 35 °C

リファレンス

- Kinetics and mechanism of halogenation of aniline, p-toluidine and o-toluidine using N-chloro-p-toluene sulphonamide (CAT) under buffer conditions in ethanol - water mixtures., IOSR Journal of Applied Chemistry, 2013, 4(1), 38-43

合成方法 3

はんのうじょうけん

1.1 Reagents: Hydrochloric acid , Nitric acid , Hydrogen peroxide Catalysts: Tungsten oxide (WO3) , Silica (propylamine-functionalized) Solvents: Acetonitrile , Water ; 4 h, pH 3, 298 K

リファレンス

- Regiospecific Oxyhalogenation of Aromatics Over SBA-15-Supported Nanoparticle Group IV-VI Metal Oxides, Catalysis Letters, 2010, 137(3-4), 190-201

合成方法 4

はんのうじょうけん

1.1 Reagents: Hydrochloric acid , Hydrogen peroxide Catalysts: Silica (organofunctionalized) Solvents: Acetonitrile , Water ; 4 h, pH 2.5, 298 K

リファレンス

- Functionalized SBA-15 and its Catalytic Applications in Selective Organic Transformations, Catalysis Surveys from Asia, 2008, 12(2), 114-130

合成方法 5

合成方法 6

はんのうじょうけん

1.1 Reagents: Cadmium iodide Solvents: Tetrahydrofuran ; 10 °C; 10 min, 10 °C; 10 °C → rt

1.2 Reagents: 2-Propanone, O-[(4-chlorophenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 30 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt

1.4 Reagents: Sodium hydroxide Solvents: Water ; basified, rt

1.2 Reagents: 2-Propanone, O-[(4-chlorophenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 30 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt

1.4 Reagents: Sodium hydroxide Solvents: Water ; basified, rt

リファレンス

- Room-temperature copper-catalyzed electrophilic amination of arylcadmium iodides with ketoximes, Journal of the Iranian Chemical Society, 2021, 18(11), 3119-3125

合成方法 7

はんのうじょうけん

1.1 Reagents: Trifluoroacetic acid , [(1,1-Dimethylethoxy)carbonyl]azanyl 4-methylbenzenesulfonate Solvents: 1,2-Dichloroethane ; 4 h, rt

リファレンス

- Metal-Free Direct Transformation of Aryl Boronic Acid to Primary Amines, European Journal of Organic Chemistry, 2022, 2022(27),

合成方法 8

合成方法 9

はんのうじょうけん

1.1 Catalysts: Dicobalt octacarbonyl Solvents: Water ; 4 h, rt

リファレンス

- Co2(CO)8 as novel and water-tolerant reagent for the conversion of azides to amines in aqueous media, Chemistry Letters, 2005, 34(3), 340-341

合成方法 10

はんのうじょうけん

リファレンス

- Azasulfonium salts. Intermediates in a general procedure for the alkylation of aromatic amines, Journal of the American Chemical Society, 1974, 96(17), 5487-95

合成方法 11

はんのうじょうけん

1.1 Reagents: Sodium borohydride Catalysts: Iron oxide (starch-capped with nickel) , Nickel (starch-capped with iron oxide) Solvents: Water ; 50 min, rt

リファレンス

- Magnetically separable core-shell iron oxide@nickel nanoparticles as high-performance recyclable catalysts for chemoselective reduction of nitroaromatics, Catalysis Science & Technology, 2015, 5(1), 286-295

合成方法 12

はんのうじょうけん

1.1 Reagents: Ammonium chloride Catalysts: Nickel Solvents: Water ; 2.1 h, rt → 90 °C; 90 °C → rt

1.2 Solvents: Ethyl acetate ; 30 min, rt

1.2 Solvents: Ethyl acetate ; 30 min, rt

リファレンス

- Nitroarene reduction using Raney nickel alloy with ammonium chloride in water, Canadian Journal of Chemistry, 2003, 81(3), 197-198

合成方法 13

はんのうじょうけん

1.1 Reagents: Sodium borohydride Catalysts: CuPd (graphene supported) Solvents: Ethanol , Water ; 10 min, 0 °C; 1.5 h, 50 °C

リファレンス

- PdCu nanoparticles supported on graphene: an efficient and recyclable catalyst for reduction of nitroarenes, Tetrahedron, 2014, 70(36), 6100-6105

合成方法 14

合成方法 15

はんのうじょうけん

1.1 Reagents: 2-Propanone, O-[(2,4,6-trimethylphenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 1.5 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt

リファレンス

- Electrophilic amination of diarylcadmium reagents: the effect of aminating reagent's structure, Journal of Chemical Sciences (Berlin, 2022, 134(4),

合成方法 16

はんのうじょうけん

1.1 Reagents: Lithium chloride Catalysts: Cupric chloride Solvents: Ethanol ; 6 h, reflux

リファレンス

- Copper-Mediated monochlorination of anilines and nitrogen-containing heterocycles, Synthetic Communications, 2018, 48(20), 2708-2714

合成方法 17

はんのうじょうけん

1.1 Reagents: Cesium carbonate , O-(2,4-Dinitrophenyl)hydroxylamine Solvents: Toluene ; 24 h, 25 °C

リファレンス

- Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory, Journal of the American Chemical Society, 2012, 134(44), 18253-18256

合成方法 18

はんのうじょうけん

1.1 Reagents: Nitric acid Catalysts: Acetic anhydride Solvents: Water ; 10 °C; 0.5 h, 10 °C

1.2 1 h, 20 - 25 °C; 30 min, 25 °C; 25 °C → 50 °C; 5 h, 50 °C

1.3 Reagents: Iron , Hydrochloric acid Solvents: Water ; 10 min, rt; 10 min, rt

1.4 Reagents: Sodium carbonate ; pH 8 - 9

1.2 1 h, 20 - 25 °C; 30 min, 25 °C; 25 °C → 50 °C; 5 h, 50 °C

1.3 Reagents: Iron , Hydrochloric acid Solvents: Water ; 10 min, rt; 10 min, rt

1.4 Reagents: Sodium carbonate ; pH 8 - 9

リファレンス

- Synthesis of 6-chloro-3-aminotoluene-4-sulfonic acid by direct nitration of o-chlorotoluene, Huaxue Yanjiu Yu Yingyong, 2011, 23(9), 1273-1274

合成方法 19

はんのうじょうけん

リファレンス

- Stereoselectivity in central analgesic action of tocainide and its analogs, Chirality, 1993, 5(3), 135-42

合成方法 20

はんのうじょうけん

1.1 Reagents: (1R,2S,2′S,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] , (1R,2S,2′R,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] Solvents: Toluene ; 2 h, -45 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

リファレンス

- Rapid heteroatom transfer to arylmetals utilizing multifunctional reagent scaffolds, Nature Chemistry, 2017, 9(7), 681-688

合成方法 21

はんのうじょうけん

1.1 Reagents: Cupric chloride Catalysts: 2,6-Di-tert-butyl-4-methylphenol Solvents: Acetonitrile ; 2 h, rt

1.2 Reagents: Sodium borohydride ; 2 h, rt

1.3 Reagents: Water ; rt

1.2 Reagents: Sodium borohydride ; 2 h, rt

1.3 Reagents: Water ; rt

リファレンス

- Para-Selective Halogenation of Nitrosoarenes with Copper(II) Halides, Organic Letters, 2015, 17(24), 6210-6213

合成方法 22

はんのうじょうけん

リファレンス

- Halide ion trapping of nitrenium ions formed in the Bamberger rearrangement of N-arylhydroxylamines. Lifetime of the parent phenylnitrenium ion in water, Canadian Journal of Chemistry, 1996, 74(7), 1321-1328

合成方法 23

はんのうじょうけん

リファレンス

- A new approach to the synthesis of N-arylated aromatic amines - a novel carbazole synthesis, Journal of the Chemical Society of Pakistan, 1981, 3(1), 31-3

合成方法 24

はんのうじょうけん

1.1 Reagents: Cupric chloride Solvents: 1-Hexyl-3-methylimidazolium chloride ; 4 h, 40 °C

リファレンス

- Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids, Beilstein Journal of Organic Chemistry, 2012, 8, 744-748

合成方法 25

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol , Methanol ; 2 h, 2 MPa, 60 °C

リファレンス

- In situ-formed cobalt nanoparticles embedded within carbonaceous matrix as highly efficient and selective catalysts for the hydrogenation of nitroarenes, Sustainable Chemistry and Pharmacy, 2022, 29,

合成方法 26

はんのうじょうけん

1.1 Reagents: 2-Propanone, O-[(4-chlorophenyl)sulfonyl]oxime Solvents: Tetrahydrofuran ; 10 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

リファレンス

- High yielding electrophilic amination with lower order and higher order organocuprates: Application of acetone O-(4-chlorophenylsulfonyl)oxime in the construction of the C-N bond at room temperature, Synthetic Communications, 2021, 51(14), 2077-2087

合成方法 27

はんのうじょうけん

1.1 Reagents: Hydrochloric acid , Stannous chloride Solvents: Ethanol

1.2 Reagents: Sulfuric acid , Potassium, μ-hydroxy[μ-(nitrato-O:O′)]di-

1.2 Reagents: Sulfuric acid , Potassium, μ-hydroxy[μ-(nitrato-O:O′)]di-

リファレンス

- Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity, Pharma Chemica, 2014, 6(6), 411-417

4-Chloro-2-methylaniline Raw materials

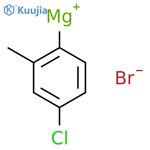

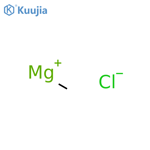

- Methylmagnesium Chloride (3M in THF)

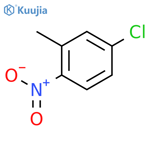

- 2-Nitrosotoluene

- N-(o-Tolyl)hydroxylamine

- 1-azido-4-chloro-2-methylbenzene

- (4-chloro-2-methylphenyl)boronic acid

- 5-Chloro-2-nitrotoluene

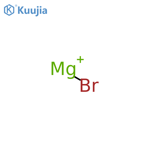

- Magnesium(1+), bromo-

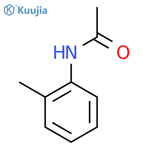

- o-Methylacetanilide

- 4-Chloro-2-methylphenylmagnesium bromide

4-Chloro-2-methylaniline Preparation Products

4-Chloro-2-methylaniline サプライヤー

atkchemica

ゴールドメンバー

(CAS:95-69-2)4-Chloro-2-methylaniline

注文番号:CL12998

在庫ステータス:in Stock

はかる:1g/5g/10g/100g

清らかである:95%+

最終更新された価格情報:Wednesday, 27 November 2024 17:34

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:95-69-2)4-Chloro-2-methylaniline

注文番号:LE5333

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:47

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:95-69-2)4-Chloro-2-methylaniline

注文番号:LE11647

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:05

価格 ($):discuss personally

4-Chloro-2-methylaniline 関連文献

-

1. Living in the salt-cocrystal continuum: indecisive organic complexes with thermochromic behaviourCharlotte L. Jones,Jonathan M. Skelton,Stephen C. Parker,Paul R. Raithby,Aron Walsh,Chick C. Wilson,Lynne H. Thomas CrystEngComm 2019 21 1626

-

Qianqian Lu,Xinxin Xu,Lingling Guo,Shanshan Song,Liqiang Liu,Yingyue Zhu,Hua Kuang,Chuanlai Xu,Liguang Xu Analyst 2023 148 780

-

4. 573. New NN′-disubstituted thioureas and ureas of biological interestNg. Ph. Buu-Ho?,Ng. D. Xuong,V. T. Suu J. Chem. Soc. 1958 2815

-

5. 369. Decomposition reactions of the aromatic diazo-compounds. Part VIII. The diazocyanidesOliver Stephenson,William A. Waters J. Chem. Soc. 1939 1796

95-69-2 (4-Chloro-2-methylaniline) 関連製品

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:95-69-2)4-Chloro-2-methylaniline

清らかである:99%

はかる:200KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:95-69-2)4-Chloro-2-methylaniline

清らかである:99%

はかる:500g

価格 ($):271.0